molecular formula C19H20N2O3S2 B2961375 N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide CAS No. 2034392-54-4

N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2961375
CAS RN: 2034392-54-4
M. Wt: 388.5
InChI Key: NFKCOFXZRMEPQP-UHFFFAOYSA-N
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Description

Benzo[b]thiophene derivatives are a class of compounds that have been studied for their affinity towards 5-HT1A receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .


Synthesis Analysis

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The synthesis involved a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied using docking studies . These studies shed light on the relevant electrostatic interactions which could explain the observed affinity for these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b]thiophene derivatives include a Pd-catalyzed Sonogashira type cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Antitumor Activity Evaluation

Research has shown the synthesis and evaluation of derivatives bearing different heterocyclic ring systems, including the structure similar to N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide, for potential antitumor activity. These compounds were screened in vitro against human tumor cell lines derived from nine neoplastic diseases. Among the compounds tested, specific derivatives showed considerable anticancer activity against some cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Studies

Another study focused on the synthesis, characterization, and evaluation of sulfanilamide derivatives, including compounds with structural similarities to this compound, for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, and while some showed no significant antibacterial activity, the research contributes to understanding the structure-activity relationship of sulfanilamide derivatives in antimicrobial applications (Lahtinen et al., 2014).

Synthesis and Evaluation of Antimicrobial Agents

Further research involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at developing antimicrobial agents. This study highlights the versatility and potential application of compounds like this compound in creating effective antimicrobial agents through structural modification and evaluation against in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Exploration of Antimalarial and Antiviral Properties

Another significant area of research involves the investigation of sulfonamide derivatives, including structures related to this compound, for their potential antimalarial properties and computational calculations to explore their suitability as COVID-19 drugs. This study provides insights into the reactivity and biological activity of sulfonamide derivatives against malaria and their theoretical effectiveness against SARS-CoV-2 (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13(11-15-12-25-19-6-4-3-5-18(15)19)21-26(23,24)17-9-7-16(8-10-17)20-14(2)22/h3-10,12-13,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCOFXZRMEPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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